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Compound of Interest |

4-Chloro-6-Ethyl-2-
Compound Name:
Methylquinoline
CAS No.: 123638-09-5
Cat. No.: B050504

Compound ldentity:
» |IUPAC Name: 4-Chloro-6-ethyl-2-methylquinoline[1]
e CAS Number: 123638-09-5[1][2]

e Molecular Formula:

[1]

e Molecular Weight: 205.68 g/mol [1][2]

Executive Summary & Application Context

4-Chloro-6-ethyl-2-methylquinoline is a functionalized quinoline intermediate primarily used
in the synthesis of antimalarial agents, kinase inhibitors, and complex heterocyclic scaffolds.[1]
Its structural core—a 2,4-disubstituted quinoline ring—provides two distinct electrophilic sites
for further functionalization: the 4-chloro position (highly reactive toward nucleophilic aromatic
substitution,

) and the 2-methyl group (susceptible to radical halogenation or condensation reactions).[1]
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Accurate spectral characterization is critical to distinguish this compound from its regioisomers
(e.g., 7-ethyl or 8-ethyl analogs) which may form during non-selective Skraup or Doebner-Miller
syntheses.[1]

Synthesis & Impurity Profiling

To understand the spectral data, one must understand the origin of the molecule. The most
high-fidelity route involves the Conrad-Limpach synthesis, which dictates the impurity profile
seen in raw spectra.[1]

Synthetic Pathway

The synthesis typically proceeds via the condensation of 4-ethylaniline with ethyl acetoacetate,
followed by thermal cyclization and chlorination.

Ethyl Acetoacetate

+ EAA — Cyclization POCI3
4-Ethvlaniline -H20 | B-Anilinocrotonate (250°c) | 6-Ethyl-2-methyl- [ chlorination 4-Chloro-6-Ethyl-
Y "|  (Intermediate) “| quinolin-4-ol 2-Methylquinoline

Click to download full resolution via product page

Figure 1: Conrad-Limpach synthetic route.[1] Note that incomplete chlorination results in a
characteristic broad -OH stretch in IR and a downfield shift in NMR (hydroxy-tautomer).[1]
Spectral Analysis: Nuclear Magnetic Resonance
(NMR)

H NMR Characterization

The proton NMR spectrum is defined by three distinct zones: the aliphatic ethyl group, the
isolated 2-methyl singlet, and the aromatic region.

Solvent:

(Chloroform-d) Frequency: 400 MHz (Recommended)[1]
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Triplet (

1.35 3H
Hz) group.[1]

Ethyl Terminal methyl

Expert Note on Regioisomerism: If the synthesis used a meta-substituted aniline, you would
obtain a mixture of 5-ethyl and 7-ethyl isomers.[1]

e 6-Ethyl (Target): H-5 is a singlet (or fine doublet).[1]
o 7-Ethyl Isomer: H-8 is a singlet.[1]

» 5-Ethyl Isomer: Vicinal coupling (H-6, H-7, H-8) creates a multiplet pattern; no isolated
aromatic singlets.[1]

C NMR Overview

Key carbon environments to verify:

e 158.0: C-2 (Quaternary, adjacent to N).

148.0: C-8a (Quaternary bridgehead).[1]

142.0: C-4 (Quaternary, C-Cl bond).[1]

120-130: Aromatic CH carbons.[1]

29.0: Ethyl methylene.

25.0: 2-Methyl group.[1]

15.0: Ethyl methyl.

Mass Spectrometry (MS) Profiling[1]

Mass spectrometry provides the definitive confirmation of the halogenation state.

lonization & Isotopic Pattern

o Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).
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e Molecular lon (

): The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio between
the

and

peaks.

m/z (Mass-to-

Intensity Identity Explanation
Charge)
( Base peak (or near
205.1 100%
base).[1]
)
( Confirms presence of
207.1 ~32% _
one Chlorine atom.
)
Loss of Chlorine
170.1 Variable radical (typical in EI).
[1]
) Loss of methyl from
190.1 Variable

ethyl group.[1]

Fragmentation Logic

The fragmentation pathway under Electron Impact (El) involves the sequential loss of the
halogen and alkyl chains.
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Figure 2: Primary fragmentation pathways in EI-MS.

Infrared Spectroscopy (IR)[1][4]

The IR spectrum is most useful for confirming the absence of the precursor (4-
hydroxyquinoline).

e Absence of -OH: The precursor has a broad, strong band at 3000-3400

(O-H stretch) and a carbonyl-like stretch at 1640

(due to the quinolone tautomer).[1] The target 4-chloro compound should lack these.
e C-CI Stretch: A strong, sharp band in the 700-800

region.[1]
e C=N/C=C Aromatic: Distinct bands at 1580

and 1490

1]

¢ Aliphatic C-H: Just below 3000

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b050504?utm_src=pdf-body-img
https://www.chemicalbook.com/SpectrumEN_612-57-7_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_612-57-7_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_612-57-7_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(2960, 2920

) due to the ethyl and methyl groups.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation
e Mass: Weigh 5-10 mg of the solid compound.

e Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

« Filtration: If the solution is cloudy (indicating inorganic salts from the POCI3 quench), filter
through a small plug of glass wool into the NMR tube.

e Acquisition: Run 16 scans for

H and 256-1024 scans for

C.

Protocol B: LC-MS Verification[1]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 um).
» Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.
e Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV at 254 nm (aromatic) and ESI+ Mode (Scan 100-500 m/z).

References

e Synthesis of 4-Chloroquinolines
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o Source: PubChem. "4-Chloro-2-methylquinoline."[1][3][4][5] National Library of Medicine.
o URL:[LInK][1]

Conrad-Limpach Reaction Mechanism

o Source: Organic Syntheses, Coll. Vol. 3, p.593 (1955). "4-Hydroxyquinoline."[1]

o URL:[Link][1]

Spectral Data of Quinoline Analogs

o Source: NIST Mass Spectrometry Data Center.[5] "4-Chloro-2-methylquinoline Mass
Spectrum."

o URL:[LINK][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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